molecular formula C9H13ClN2O2 B1627572 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride CAS No. 67386-40-7

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

Cat. No.: B1627572
CAS No.: 67386-40-7
M. Wt: 216.66 g/mol
InChI Key: WBERFHVCWBGXGX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethanimidamide hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2 It is known for its unique structure, which includes a methoxyphenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride typically involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form an intermediate, which is then converted to the ethanimidamide derivative through a series of steps involving amination and hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the ethanimidamide moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The ethanimidamide moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-(2-Hydroxyphenoxy)ethanimidamide hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Chlorophenoxy)ethanimidamide hydrochloride: Contains a chloro group instead of a methoxy group.

    2-(2-Nitrophenoxy)ethanimidamide hydrochloride: Features a nitro group in place of the methoxy group.

Uniqueness: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBERFHVCWBGXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574205
Record name (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67386-40-7
Record name (2-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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